Cas no 433-39-6 (3-fluoro-2-methylpropanoic acid)
3-fluoro-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- PROPANOIC ACID, 3-FLUORO-2-METHYL-
- 3-fluoro-2-methylpropanoic acid
- 2-(fluoromethyl)propanoic acid
- SCHEMBL1433102
- fluoromethylpropionic acid
- 3-fluoro-2-methylpropanoicacid
- EN300-307043
- 433-39-6
- 817-290-7
- AKOS006377516
-
- MDL: MFCD19229389
- Inchi: 1S/C4H7FO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
- InChI Key: IGWDEZHXQDTZQV-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C)CF
Computed Properties
- Exact Mass: 106.04300762Da
- Monoisotopic Mass: 106.04300762Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 72.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 37.3Ų
3-fluoro-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B439483-2.5mg |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439483-5mg |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B439483-25mg |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 25mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-307043-1g |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 95% | 1g |
$1500.0 | 2023-09-05 | |
| Enamine | EN300-307043-5g |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 95% | 5g |
$4349.0 | 2023-09-05 | |
| Enamine | EN300-307043-10g |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 95% | 10g |
$6450.0 | 2023-09-05 | |
| Enamine | EN300-307043-0.05g |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 95.0% | 0.05g |
$347.0 | 2025-03-19 | |
| Enamine | EN300-307043-0.1g |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 95.0% | 0.1g |
$518.0 | 2025-03-19 | |
| Enamine | EN300-307043-0.25g |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 95.0% | 0.25g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-307043-0.5g |
3-fluoro-2-methylpropanoic acid |
433-39-6 | 95.0% | 0.5g |
$1170.0 | 2025-03-19 |
3-fluoro-2-methylpropanoic acid Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-fluoro-2-methylpropanoic acid
Recent Advances in the Study of 3-Fluoro-2-methylpropanoic Acid (CAS: 433-39-6) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Fluoro-2-methylpropanoic acid (CAS: 433-39-6) is a fluorinated carboxylic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors, prodrugs, and fluorinated analogs of natural products. Recent studies have explored its potential in drug design, metabolic engineering, and as a building block for novel therapeutic agents.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 3-fluoro-2-methylpropanoic acid in the development of selective inhibitors for histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The fluorinated moiety was found to enhance binding affinity and metabolic stability, leading to improved pharmacokinetic properties. Researchers utilized molecular docking and quantum mechanical calculations to elucidate the structural basis of these interactions.
In the field of metabolic engineering, a 2024 Nature Biotechnology paper reported the incorporation of 3-fluoro-2-methylpropanoic acid into polyketide synthases (PKS) to produce fluorinated natural product analogs. This approach enabled the biosynthesis of novel compounds with enhanced bioactivity and reduced toxicity profiles. The study highlighted the compound's role in expanding the chemical diversity of microbial secondary metabolites.
Recent advances in synthetic methodology have also facilitated more efficient production of 3-fluoro-2-methylpropanoic acid. A 2023 Organic Process Research & Development publication described a continuous-flow process that significantly improved yield (85%) and reduced waste generation compared to traditional batch methods. This development has important implications for scaling up production for pharmaceutical applications.
The compound's unique physicochemical properties, particularly its ability to modulate lipophilicity and metabolic stability, have made it valuable in PET tracer development. A 2024 study in the Journal of Nuclear Medicine reported the synthesis of 18F-labeled derivatives of 3-fluoro-2-methylpropanoic acid for imaging tumor metabolism, demonstrating superior in vivo stability and tumor uptake compared to conventional tracers.
Emerging research suggests potential applications of 3-fluoro-2-methylpropanoic acid in the treatment of metabolic disorders. A recent Science Translational Medicine study (2024) showed that derivatives of this compound can modulate fatty acid metabolism in hepatocytes, offering a potential therapeutic approach for non-alcoholic fatty liver disease (NAFLD). The fluorinated analog demonstrated improved target engagement and reduced off-target effects compared to non-fluorinated counterparts.
In conclusion, 3-fluoro-2-methylpropanoic acid (CAS: 433-39-6) continues to be a valuable scaffold in medicinal chemistry and chemical biology. Recent studies have expanded its applications across multiple therapeutic areas, while advances in synthetic methodology have improved its accessibility. Future research directions may include further exploration of its role in targeted drug delivery systems and as a metabolic modulator in various disease contexts.
433-39-6 (3-fluoro-2-methylpropanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)